rac Demethyl Citalopram-d3 Hydrochloride

Beschreibung

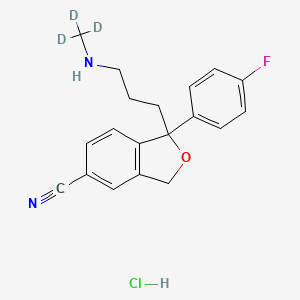

rac Demethyl Citalopram-d3 Hydrochloride (CAS: 1189650-18-7) is a deuterium-labeled derivative of demethyl citalopram, a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Its molecular formula is C₁₉H₁₇D₃ClFN₂O (MW: 349.84 g/mol), where three hydrogen atoms are replaced with deuterium at specific positions . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, enabling precise quantification of citalopram and its metabolites in biological matrices . Structurally, it retains the core features of citalopram but lacks one methyl group (N-demethylation) and incorporates deuterium, preserving pharmacological relevance while improving analytical specificity .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345061 | |

| Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189650-18-7 | |

| Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Demethylation of Citalopram Precursors Using Chloroformates

A pivotal step in synthesizing this compound involves the selective demethylation of citalopram or its intermediates. Patent WO2008142379A2 details the use of 1-chloroethyl chloroformate as a demethylating agent. In this method:

-

Citalopram hydrobromide is dissolved in toluene and water, followed by basification with NaOH to isolate the free base.

-

The free base is treated with 1-chloroethyl chloroformate in dichloromethane, forming a carbamate intermediate.

-

Hydrolysis of the carbamate under reflux in isopropyl alcohol yields desmethyl citalopram.

Deuterium incorporation is achieved by substituting standard solvents with deuterated analogues (e.g., D₂O or CD₃OD) during the reaction or purification steps. This method achieves a purity of >95% (HPLC) and a yield of 76–82% .

Enantiomeric Resolution via Di-p-Toluoyl-L-Tartaric Acid

To isolate the racemic mixture, di-p-toluoyl-L-tartaric acid (DPTTA) is employed for stereoselective crystallization:

-

Desmethyl citalopram is dissolved in isopropyl alcohol at 45°C.

-

DPTTA (1.2 equivalents) is added, inducing crystallization of the diastereomeric salt.

-

The salt is filtered, washed with cold isopropyl alcohol, and treated with NaOH to liberate the free base.

-

The base is converted to this compound using hydrochloric acid in dichloromethane.

This method emphasizes temperature control (<20°C during acidification) to prevent racemization. The final product exhibits an enantiomeric excess (ee) of ≥99% when analyzed by chiral HPLC.

Reductive Deuteration Using Sodium Borodeuteride

An alternative route involves reductive deuteration of a ketone intermediate:

-

N-Desmethylcitalopram is reacted with paraformaldehyde in methanol at 25–30°C.

-

Sodium borodeuteride (NaBD₄) is added at 0–5°C, selectively reducing the imine to introduce deuterium.

-

The product is extracted with dichloromethane and purified via recrystallization from ethanol/water.

This method achieves >98% isotopic purity , confirmed by mass spectrometry.

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified using:

Spectroscopic Data

Industrial Scalability and Challenges

Solvent Selection

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desmethylcitalopram-d3 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogene, Nukleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig von der spezifischen Substitutionsreaktion.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Desmethylcitalopram-d3 (Hydrochlorid) zu entsprechenden Ketonen oder Aldehyden führen .

Wissenschaftliche Forschungsanwendungen

Target Interaction

- Target : Serotonin transporter (SERT)

- Effect : Inhibition of serotonin reuptake, leading to increased extracellular serotonin concentrations.

Cellular Effects

In cellular models, rac Demethyl Citalopram-d3 Hydrochloride has been shown to significantly enhance serotonergic neurotransmission, which is crucial for alleviating depressive symptoms.

Pharmacokinetics and Metabolism

This compound is utilized in pharmacokinetic studies to elucidate the metabolism and distribution of Citalopram within biological systems. Its deuterium labeling allows for precise tracking during metabolic studies, providing insights into the compound’s behavior in vivo.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography. It aids in quantifying Citalopram and its metabolites, facilitating the study of drug interactions and metabolic pathways.

Neurochemical Research

As an SSRI metabolite, this compound is employed in neurochemical research to explore serotonin dynamics and their implications for mood disorders. Studies have indicated that variations in metabolic ratios influenced by genetic polymorphisms can affect therapeutic outcomes in patients receiving SSRIs .

Toxicological Studies

In forensic toxicology, this compound has been identified in postmortem analyses, highlighting its relevance in understanding drug metabolism and potential interactions with other substances. The enantioselective analysis of Citalopram and its metabolites has revealed significant variations that inform clinical decisions regarding antidepressant therapy .

Comparative Analysis of Metabolites

| Metabolite | Mechanism | Clinical Relevance |

|---|---|---|

| rac Demethyl Citalopram-d3 | Inhibits SERT; increases serotonin levels | Potential antidepressant effects |

| O-desmethylvenlafaxine | Inhibits both SERT and norepinephrine transporter | Efficacy in treating major depressive disorder |

| N-desmethylvenlafaxine | Active metabolite with similar actions | Contributes to overall therapeutic effects |

This comparative analysis highlights the unique role of this compound in enhancing our understanding of antidepressant mechanisms.

Case Studies

- Pharmacogenetic Variability : A study by Hagg et al. (2001) examined how genetic polymorphisms affecting metabolic enzymes (e.g., CYP2D6) influenced the pharmacokinetics of this compound. The findings indicated that individuals with certain genetic profiles exhibited different metabolic rates, impacting drug efficacy and safety .

- Neurotransmitter Dynamics : Research conducted by Gnerre et al. (2001) utilized this compound to investigate serotonin dynamics in animal models. The study demonstrated that enhanced serotonin availability correlated with improved behavioral outcomes in depression models .

- Forensic Toxicology Applications : A forensic study highlighted the detection of this compound in postmortem samples, emphasizing its importance in toxicological investigations related to antidepressant overdoses .

Wirkmechanismus

Desmethylcitalopram-d3 (hydrochloride) functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound citalopram . It inhibits the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft . This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects . The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

rac Didemethyl Citalopram-d6 Hydrochloride (CAS: sc-219823)

- Molecular Formula : C₁₉H₁₄D₆ClFN₂O (MW: Higher than d3 due to additional deuterium).

- Key Differences : Incorporates six deuterium atoms (vs. three in d3) and undergoes further demethylation (didemethylation), altering metabolic stability and chromatographic retention times.

- Applications : Used for advanced metabolite tracing in multi-step demethylation pathways of citalopram .

USP Citalopram Related Compound D (Hydrochloride or Hydrobromide)

- Molecular Formula : C₁₉H₁₉ClFN₂O (MW: 346.83 g/mol) or C₁₉H₁₉BrFN₂O (MW: 391.28 g/mol).

- Key Differences: Non-deuterated; serves as a non-isotopic pharmacopeial reference standard for impurity profiling. Lacks deuterium, making it less suitable for MS-based quantification but critical for regulatory compliance .

rac N-Desmethyl Tramadol-d3 Hydrochloride

- Molecular Formula: C₁₅H₁₉D₃ClNO₂ (MW: 298.8 g/mol).

- Key Differences : Structurally unrelated to citalopram (tramadol metabolite) but shares functional similarities as a deuterated N-desmethyl compound. Used analogously for tramadol metabolism studies .

Isotopic and Analytical Comparisons

Table 1: Isotopic Labeling and Analytical Utility

| Compound | Deuterium Substitution | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| rac Demethyl Citalopram-d3 HCl | 3 D atoms | 349.84 | LC-MS internal standard for citalopram |

| rac Didemethyl Citalopram-d6 HCl | 6 D atoms | ~356.87* | Multi-step metabolite tracing |

| USP Citalopram Hydrobromide RS | None | 391.28 | Impurity testing and pharmacopeial QC |

*Estimated based on isotopic mass shift.

Key Findings :

- Deuterium labeling in rac Demethyl Citalopram-d3 HCl reduces ion suppression in MS, improving signal-to-noise ratios compared to non-deuterated analogues .

- The absence of deuterium in USP Reference Standards limits their use to non-mass spectrometric applications, such as UV-based HPLC .

Pharmacological and Metabolic Differences

- Metabolic Stability: rac Demethyl Citalopram-d3 HCl exhibits slower hepatic clearance than non-deuterated demethyl citalopram due to deuterium’s kinetic isotope effect, prolonging its detection window in vivo .

- Reactivity: The electron-rich aromatic system in rac Demethyl Citalopram HCl (non-deuterated form) facilitates nucleophilic reactions, but deuterium substitution in the d3 variant minimally alters reactivity while enhancing isotopic discrimination .

Commercial and Regulatory Context

- Availability: rac Demethyl Citalopram-d3 HCl is priced at $398 (1 mg) and $2,856 (10 mg), reflecting its niche use in high-precision research. In contrast, non-deuterated USP standards are more cost-effective for routine QC .

- Regulatory Status : USP standards are mandated for regulatory compliance, whereas deuterated analogues are specialized research tools .

Biologische Aktivität

Rac Demethyl Citalopram-d3 Hydrochloride is a deuterated analog of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuteration provides unique advantages in pharmacokinetic studies, allowing for precise tracking of the compound's metabolism in biological systems. This article explores the biological activity of this compound, including its mechanisms, applications, and research findings.

Chemical Profile

- Molecular Formula : C19D3H16FN2O·HCl

- Molecular Weight : 349.84 g/mol

- CAS Number : 1189650-18-7

- Purity : >95% (HPLC)

This compound functions primarily as a metabolic marker for Citalopram. While it does not exhibit direct pharmacological activity itself, it aids in understanding the metabolism of Citalopram by serving as a surrogate marker. The mechanism by which Citalopram operates involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels and improved mood regulation .

Biological Activity

Research indicates that this compound retains similar biological activities to its parent compound, particularly in its role as a selective serotonin reuptake inhibitor. Key findings include:

- Neuropharmacological Effects : The compound influences neurotransmitter systems beyond serotonin, notably norepinephrine and dopamine pathways, which may contribute to its antidepressant effects.

- Gene Expression Studies : It has been utilized in studies examining gene expression patterns in lymphocytes, providing insights into how SSRIs can affect immune function and gene regulation.

Applications in Research

This compound is employed in various scientific applications:

- Pharmacokinetic Studies : Its deuterium labeling allows researchers to track the compound's metabolic pathways and interactions within biological systems.

- Interaction Studies : The compound is used to investigate pharmacological interactions with various receptors and enzymes, enhancing our understanding of SSRI mechanisms .

- Clinical Research : It aids in studying the effects of SSRIs on mental health conditions, particularly regarding their impact on neurotransmitter systems and gene expression.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other SSRIs:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Citalopram | High | Non-deuterated; primary antidepressant |

| Escitalopram | Moderate | S-enantiomer of Citalopram; more potent |

| Sertraline | Moderate | Different chemical structure; broader action spectrum |

| Fluoxetine | Moderate | Distinct mechanism; also an SSRI |

| Paroxetine | Moderate | Different side effects profile |

The unique feature of this compound lies in its deuterium labeling, which allows for precise tracking in metabolic studies, differentiating it from non-labeled counterparts and other SSRIs.

Case Studies

Several studies have highlighted the implications of using this compound in clinical settings:

- Study on Gene Expression : A study demonstrated that administration of Rac Demethyl Citalopram-d3 led to significant changes in gene expression profiles associated with mood regulation in lymphocytes. This suggests potential implications for understanding how SSRIs can modulate immune responses.

- Neuropharmacological Assessment : In animal models, Rac Demethyl Citalopram-d3 was used to assess alterations in neurotransmitter levels following SSRI treatment. Results indicated enhanced serotonin levels correlated with behavioral improvements in models of depression .

Q & A

Basic Research Questions

Q. What is the role of rac Demethyl Citalopram-d3 Hydrochloride in analytical research, and how does it improve assay accuracy?

- Methodological Answer : This deuterated analog serves as an internal standard (IS) in mass spectrometry (MS) and HPLC-MS workflows. Its deuterium atoms reduce isotopic overlap with non-deuterated citalopram metabolites, enabling precise quantification by normalizing matrix effects and ionization variability. For example, USP monographs for citalopram hydrobromide recommend using deuterated IS to validate assays for related compounds and impurities .

Q. How should researchers prepare and validate stock solutions of this compound for quantitative studies?

- Methodological Answer :

- Preparation : Dissolve in a diluent (e.g., methanol:water 50:50) to achieve a working concentration (e.g., 0.0625 mg/mL) as per pharmacopeial guidelines. Use gravimetric calibration and sonication to ensure homogeneity .

- Validation : Perform linearity tests (1–100 ng/mL range), precision checks (≤5% RSD), and stability assessments (e.g., -20°C storage for ≥5 years). Cross-validate against USP Reference Standards .

Q. What chromatographic methods are recommended for separating this compound from its non-deuterated analog?

- Methodological Answer : Use a YMC Basic column (C18, 4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (75:25). Adjust flow rates (1.0 mL/min) to achieve baseline separation, with retention times ~28 minutes for citalopram and ~25 minutes for related compounds. Validate resolution (R > 1.5) and peak symmetry .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters to minimize isotopic interference when using this compound?

- Methodological Answer :

- MS Settings : Use high-resolution MS (HRMS) to distinguish m/z shifts (Δ~3 Da). Set collision energy to 20–30 eV for clean fragmentation.

- Data Acquisition : Employ dynamic exclusion to avoid co-elution interference. Validate using spiked matrices (e.g., human serum) to confirm no cross-talk between deuterated and non-deuterated ions .

Q. What strategies resolve discrepancies in impurity quantification across studies using this compound?

- Methodological Answer :

- Source Analysis : Compare impurity profiles against USP monographs (e.g., Related Compound D limits ≤0.2%). Check for degradation products (e.g., desmethyl metabolites) under varying pH/temperature conditions .

- Method Harmonization : Standardize extraction protocols (e.g., buffer pH, sonication time) and cross-validate using inter-laboratory studies. Apply ANOVA to identify systematic biases .

Q. How to design stability studies for this compound under varying storage and experimental conditions?

- Methodological Answer :

- Study Design : Test accelerated stability (40°C/75% RH for 6 months) and photostability (ICH Q1B guidelines). Monitor degradation via HPLC-MS at 0, 3, 6-month intervals.

- Data Interpretation : Calculate degradation kinetics (Arrhenius plots) and establish shelf-life criteria (e.g., ≥95% purity). Reference ICH guidelines for statistical thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.